(2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate
Description
(2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate is an ester derivative of 1,3-benzodioxole-5-carboxylic acid, where the carboxylate group is esterified with a (2-chlorophenyl)methanol moiety.
Properties
Molecular Formula |
C15H11ClO4 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H11ClO4/c16-12-4-2-1-3-11(12)8-18-15(17)10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2 |
InChI Key |
FZTZOBIMASACKF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
(2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a chlorinated aromatic ring attached to a benzodioxole structure, which is known for its diverse biological activities. The synthesis typically involves the reaction of chlorinated phenols with benzodioxole derivatives under controlled conditions to yield the desired carboxylate ester.
Biological Activity Overview
Research indicates that (2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzodioxole, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating significant anticancer potential in Hep3B liver cancer cells .
- Antimicrobial Properties : The presence of the chlorinated phenyl group enhances the compound's ability to inhibit bacterial growth. It has been evaluated against various strains, showing promising results in inhibiting pathogenic bacteria .
- Anti-inflammatory Effects : Similar benzodioxole derivatives have demonstrated anti-inflammatory activity in vitro, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Activity
A study focusing on benzodioxole derivatives reported that compounds with structural similarities to (2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate showed varying degrees of cytotoxicity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. Notably, compounds with amide functionalities exhibited stronger anticancer effects compared to those without .
| Compound | Cell Line | IC50 (mM) | Observations |
|---|---|---|---|
| 2a | Hep3B | 1.25 | Significant reduction in α-fetoprotein secretion |
| 2b | Hep3B | 2.50 | Moderate cytotoxicity observed |
| Control | - | - | Doxorubicin used as positive control |
Antimicrobial Activity
The antimicrobial efficacy of (2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate has been evaluated against several bacterial strains. Results indicate that the compound exhibits significant inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. faecalis | 29 |
| P. aeruginosa | 24 |
| S. typhi | 30 |
| K. pneumoniae | 19 |
Case Studies
- Cytotoxicity Analysis : In a series of experiments, (2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate was tested for its ability to induce apoptosis in Hep3B cells. Flow cytometry analysis revealed a significant increase in early apoptotic cells when treated with the compound compared to untreated controls .
- Antimicrobial Testing : In another study, the compound was tested against multi-drug resistant strains of bacteria. It showed effective bactericidal activity at concentrations lower than those required for conventional antibiotics, suggesting its potential as a lead compound for drug development .
The biological activity of (2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammatory responses. The chlorinated phenyl group may enhance lipophilicity and facilitate cellular uptake, leading to increased bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound can be compared to the following structurally related esters:
Key Observations:
- Impact of Substituents on Melting Points: The replacement of a methyl group (as in methyl 1,3-benzodioxole-5-carboxylate) with a (2-chlorophenyl)methyl group is expected to increase the melting point due to enhanced molecular rigidity and intermolecular interactions (e.g., halogen bonding). Methyl benzoate, lacking the benzodioxole ring, remains liquid at room temperature .
- Lipophilicity and Solubility: The 2-chlorophenyl group introduces significant hydrophobicity, likely reducing aqueous solubility compared to methyl or simpler alkyl esters. This trend is consistent with clopidogrel, where the 2-chlorophenyl moiety contributes to its pharmacokinetic profile .
Stability and Degradation
- Ester Hydrolysis: Similar to clopidogrel, the ester bond in the target compound may be susceptible to hydrolysis under acidic or alkaline conditions, forming 1,3-benzodioxole-5-carboxylic acid and (2-chlorophenyl)methanol .
- Thermal Stability: The benzodioxole ring may enhance thermal stability compared to non-cyclic esters, as seen in methyl 1,3-benzodioxole-5-carboxylate, which decomposes at 273°C .
Preparation Methods
Synthesis of 1,3-Benzodioxole-5-Carbonyl Chloride
The reaction begins with the conversion of piperonylic acid to its acid chloride using oxalyl chloride. This method, adapted from the esterification of 3,4-(methylenedioxy)phenylacetic acid, involves dissolving piperonylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF) to accelerate the reaction. The mixture is stirred at room temperature for 4 hours, after which volatiles are removed under vacuum to yield the acid chloride as a pale-yellow oil.
Esterification with (2-Chlorophenyl)methanol
The acid chloride is reacted with (2-chlorophenyl)methanol (1.2 equiv) in the presence of pyridine (1.5 equiv) as a base. The reaction proceeds in DCM at 0°C to room temperature for 12 hours. After quenching with dilute hydrochloric acid, the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purification via flash column chromatography (petroleum ether/ethyl acetate, 10:1) affords the target ester in 72–78% yield.
Key Data:
-
Reaction Time: 12–16 hours
-
Yield: 72–78%
-
Purification: Petroleum ether/ethyl acetate (10:1)
-
Characterization:
-
¹H NMR (CDCl₃): δ 7.42–7.38 (m, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.91 (d, J = 8.1 Hz, 1H, benzodioxole-H), 6.85 (s, 1H, benzodioxole-H), 5.32 (s, 2H, OCH₂), 5.21 (s, 2H, OCH₂Ph).
-
¹³C NMR (CDCl₃): δ 165.8 (C=O), 147.5 (C-O), 134.2 (C-Cl), 128.9–125.4 (Ar-C), 108.2–101.7 (benzodioxole-C), 62.1 (OCH₂).
-
Direct Fischer Esterification
Reaction Conditions
Piperonylic acid (1.0 equiv) and (2-chlorophenyl)methanol (2.0 equiv) are refluxed in toluene with concentrated H₂SO₄ (0.1 equiv) as a catalyst. Water removal is facilitated using a Dean-Stark apparatus. After 24 hours, the mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate. The crude product is purified via silica gel chromatography (DCM/methanol, 50:1) to yield the ester in 55–60% yield.
Key Data:
-
Reaction Time: 24 hours
-
Yield: 55–60%
-
Purification: DCM/methanol (50:1)
-
Challenges: Equilibrium-driven reaction necessitates excess alcohol and prolonged heating.
Transesterification from Methyl Ester
Synthesis of Methyl 1,3-Benzodioxole-5-Carboxylate
Methanol (5.0 equiv) is added to a solution of piperonylic acid (1.0 equiv) in DCM with H₂SO₄ (0.1 equiv). The mixture is stirred at room temperature for 12 hours, followed by standard workup to yield the methyl ester.
Transesterification with (2-Chlorophenyl)methanol
The methyl ester (1.0 equiv) is reacted with (2-chlorophenyl)methanol (3.0 equiv) and titanium(IV) isopropoxide (0.2 equiv) in toluene at 110°C for 48 hours. Methanol is distilled off to shift the equilibrium. Purification via chromatography (hexane/ethyl acetate, 8:1) provides the target compound in 65–70% yield.
Key Data:
-
Reaction Time: 48 hours
-
Yield: 65–70%
-
Catalyst: Titanium(IV) isopropoxide
-
Advantage: Avoids handling corrosive acid chlorides.
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Direct Esterification | Transesterification |
|---|---|---|---|
| Yield | 72–78% | 55–60% | 65–70% |
| Reaction Time | 12–16 hours | 24 hours | 48 hours |
| Purification Solvent | Petroleum ether/EA | DCM/MeOH | Hexane/EA |
| Key Advantage | High yield | Simplicity | No acid chlorides |
| Limitation | Corrosive reagents | Low yield | Long reaction time |
Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification between 1,3-benzodioxole-5-carboxylic acid and (2-chlorophenyl)methanol, catalyzed by agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Solvent selection (e.g., dichloromethane vs. THF) and temperature (room temp. vs. reflux) significantly impact yield. For example, refluxing in THF with DCC achieved 78% yield, while room-temperature reactions in DCM yielded 65% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Purity validation requires ¹H/¹³C NMR and HPLC (>98% purity threshold) .
Q. How can structural ambiguities in this compound be resolved using analytical techniques?
- Methodological Answer :
- NMR : ¹H NMR distinguishes the benzodioxole moiety (δ 6.8–7.2 ppm) from the 2-chlorophenyl group (δ 7.3–7.6 ppm). ¹³C NMR confirms ester carbonyl resonance at ~168 ppm.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 305.0352) differentiates it from regioisomers.
- XRD : Single-crystal X-ray diffraction resolves stereochemical uncertainties. Challenges include crystallizing the compound due to its lipophilic nature, requiring slow evaporation from ethanol .
Advanced Research Questions
Q. What experimental designs assess the environmental persistence of (2-Chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent degradation assays (pH 4–9) at 25°C, monitoring via LC-MS. Half-life (t½) calculations reveal stability in aquatic systems.
- Photodegradation : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure; identify metabolites (e.g., dechlorinated products) via GC-MS.
- Microbial Degradation : Aerobic/anaerobic soil slurry tests with LC-MS/MS quantify biodegradation rates. Reference models from Project INCHEMBIOL recommend 28-day OECD 307 protocols .
Q. How can contradictions in reported biological activity data be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Compare studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) and compound concentrations.
- Dose-Response Validation : Replicate assays with standardized IC50 protocols (e.g., MTT assays at 24–72 hours).
- Synergistic Effects : Evaluate interactions with common adjuvants (e.g., cytochrome P450 inhibitors) to explain potency discrepancies .
Q. What in silico strategies predict the compound’s pharmacokinetics and ecotoxicological risks?
- Methodological Answer :
- QSAR Modeling : Use tools like EPI Suite to estimate logP (predicted 3.2) and bioaccumulation potential.
- Molecular Docking : Simulate binding to targets (e.g., acetylcholinesterase) using AutoDock Vina; validate with in vitro enzyme inhibition assays.
- Ecotoxicology : Apply Species Sensitivity Distributions (SSDs) to model LC50 values for aquatic organisms, integrating data from OECD Test Guideline 201 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
